![molecular formula C8H8N2O4 B1587614 N-(2-Hydroxy-4-nitrophenyl)acetamide CAS No. 25351-89-7](/img/structure/B1587614.png)
N-(2-Hydroxy-4-nitrophenyl)acetamide
Overview
Description
“N-(2-Hydroxy-4-nitrophenyl)acetamide” is a compound with the molecular formula C8H8N2O4 . It is a derivative of acetamide, which is a type of amide .
Synthesis Analysis
The synthesis of “N-(2-Hydroxy-4-nitrophenyl)acetamide” involves the reaction of 4-hydroxyphenylacetamide with peroxynitrite anion (PN) and CO2 . This reaction forms free-radical products that are thought to be an important source of non-CYP450-mediated oxidative biotransformation of N-(4-hydroxyphenyl)acetamide (4-HPA; acetaminophen or paracetamol) and other xenobiotics .Molecular Structure Analysis
The molecular structure of “N-(2-Hydroxy-4-nitrophenyl)acetamide” has been determined by LC/HRMS and MS/MS . The NH group forms an intramolecular hydrogen bond to a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond to an amide oxygen atom, generating chains in the crystal .Physical And Chemical Properties Analysis
“N-(2-Hydroxy-4-nitrophenyl)acetamide” has a molecular weight of 196.16000, a density of 1.477g/cm3, a boiling point of 436.1ºC at 760 mmHg, and a melting point of 258-259 °C .Scientific Research Applications
Bioactive Compound Production
“N-(2-Hydroxy-4-nitrophenyl)acetamide” is used in the production of bioactive compounds. It is produced from 2-aminophenol by incubation with microorganisms such as Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 .
Detoxification Product
When incubated with soil bacteria like Pseudomonas laurentiana, Arthrobacter MPI763, yeast Papiliotrema baii, Pantoea ananatis, and plants like Brassica oleracea var. gongylodes L. (kohlrabi) and Arabidopsis thaliana Col-0, “N-(2-Hydroxy-4-nitrophenyl)acetamide” leads to its glucoside derivative as a prominent detoxification product .
Gene Expression Alteration
“N-(2-Hydroxy-4-nitrophenyl)acetamide” elicits alterations in the Arabidopsis thaliana expression profile of several genes. The most responsive upregulated gene was pathogen-inducible terpene synthase TPS04 .
Synthesis of Colours and Medicaments
“N-(4-nitrophenyl)acetamide” is a synthetic nitro compound important for obtaining many colours, medicaments, explosive and other compounds .
Fungicidal Properties
The compound has been studied for its fungicidal properties. The results of the study demonstrate that replacement of the hydrogen atom in the amino group by an aldehyde group leads to an increase in fungicidal activity with respect to Rhizoctonia solani and Bipolaris sorokiniana .
Structural Studies
“N-(4-Hydroxy-2-nitrophenyl)acetamide” is considerably more planar, with torsion angles to the nitro group and to the acetamido group being small, likely as a result of intermolecular hydrogen bonding by the OH group .
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and proteins within the body, influencing their function .
Mode of Action
It’s known that the compound forms intramolecular hydrogen bonds, which could influence its interaction with its targets .
Biochemical Pathways
N-(2-Hydroxy-4-nitrophenyl)acetamide may be involved in various biochemical pathways. For instance, it’s known that similar compounds can undergo oxidative transformations, leading to the formation of various products . .
Pharmacokinetics
It’s known that similar compounds can undergo various transformations in the body .
Result of Action
It’s known that similar compounds can have various effects, such as eliciting alterations in gene expression profiles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Hydroxy-4-nitrophenyl)acetamide. For instance, the presence of other compounds can influence its reactions . .
properties
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(10(13)14)4-8(7)12/h2-4,12H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVCUZJRBFEICS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395896 | |
Record name | N-(2-Hydroxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25351-89-7 | |
Record name | N-(2-Hydroxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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